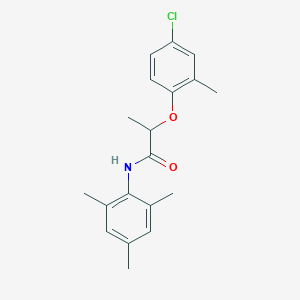
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group and a trimethylphenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide typically involves the reaction of 4-chloro-2-methylphenol with 2,4,6-trimethylaniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common coupling agents used in this synthesis include carbodiimides and phosphonium salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
- 2-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-mesitylpropanamide is unique due to its specific structural features, such as the combination of a chlorinated phenoxy group and a trimethylphenyl group
Propriétés
Numéro CAS |
544679-91-6 |
|---|---|
Formule moléculaire |
C19H22ClNO2 |
Poids moléculaire |
331.8g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-11-8-13(3)18(14(4)9-11)21-19(22)15(5)23-17-7-6-16(20)10-12(17)2/h6-10,15H,1-5H3,(H,21,22) |
Clé InChI |
SIZKBYOESWZMHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B365969.png)

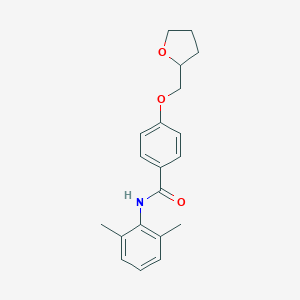
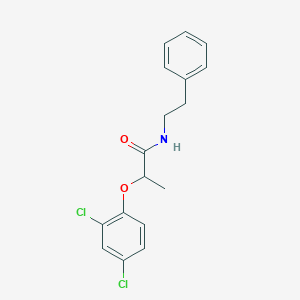
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B366051.png)


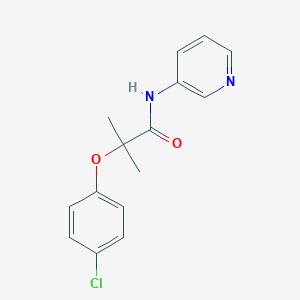

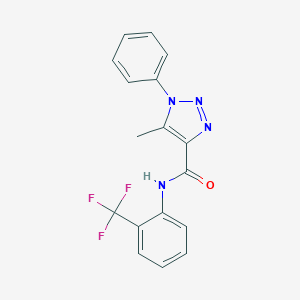


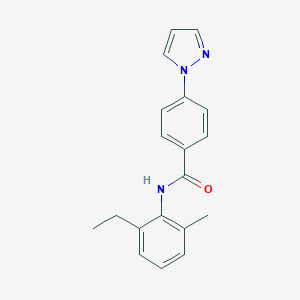
![2-{[(2-Naphthyloxy)acetyl]amino}benzamide](/img/structure/B366103.png)
